molecular formula C9H15NO2 B138586 Methyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 154594-25-9

Methyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No.: B138586
CAS No.: 154594-25-9
M. Wt: 169.22 g/mol
InChI Key: SBFUSEORPMHJFT-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Nasser et al. (2010) reports on the synthesis of derivatives related to "Methyl 2-(1-methylpiperidin-4-ylidene)acetate" and their antimicrobial activities. The newly synthesized compounds demonstrated promising activity against a range of antibacterial and antifungal organisms, showcasing the chemical's utility in developing potential antimicrobial agents Nasser, A., Idhayadhulla, A., Kumar, R., & Selvin, J. (2010). E-journal of Chemistry.

Acetylcholinesterase Enzymatic Activity

Nguyen, Snyder, and Kilbourn (1998) explored carbon-11 labeled N-methylpiperidinyl esters, based on the structure of "this compound," as potential in vivo substrates for acetylcholinesterase (AChE). This research is pivotal in understanding the enzyme's activity in the human brain, which has implications for studying neurodegenerative diseases Nguyen, T., Snyder, S., & Kilbourn, M. (1998). Nuclear Medicine and Biology.

Photochemical Properties

Research by Lippold, Neudörfl, and Griesbeck (2021) investigated heterocyclic 1,1-donor–acceptor-substituted alkenes, including derivatives of "this compound." Their study focused on the pH-dependent fluorescence and unusual photooxygenation properties of these compounds, offering insights into their potential applications in photochemical processes Lippold, T., Neudörfl, J., & Griesbeck, A. (2021). Molecules.

Aldose Reductase Inhibitors

Ali et al. (2012) synthesized and evaluated iminothiazolidin-4-one acetate derivatives, related to "this compound," as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). Their findings highlight the compound's potential for developing treatments for diabetic complications, demonstrating its relevance in medical chemistry Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J. (2012). MedChemComm.

Catalyst in Transesterification/Acylation Reactions

Studies have also shown the utility of "this compound" derivatives in catalyzing transesterification/acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) demonstrated that N-heterocyclic carbene catalysts derived from such compounds could mediate efficient acylation of alcohols, indicating their versatility in synthetic organic chemistry Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry.

Future Directions

The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .

Properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFUSEORPMHJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609345
Record name Methyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154594-25-9
Record name Methyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (7.08 g, 177 mmol) (60% in oil) was washed with hexanes (3× under N2), suspended in 250 mL of THF and cooled to 0° C. To this mixture was added 20.1 g (115 mmol) of trimethylphosphonoacetate in 20 mL of THF and the resulting mixture was stirred at 20° C. for 30 min. 1-Methylpiperid-4-one (10 g, 88.5 mmol) in 25 mL of THF was added and stirring was continued for 4 h. Water (5 mL) was carefully added and the mixture was poured into brine, extracted with 800 mL EtOAc. Drying and evaporation gave crude (1-methyl-piperidin-4-ylidene)-acetic acid methyl ester as a 1:1 mixture of isomers.
Name
Quantity
7.08 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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